(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one
Description
(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is a chiral 3-acylated dihydropyran-2-one derivative characterized by a tetradecanoyl (C14) chain at position 3, methyl groups at positions 4 and 6, and an (S)-configured stereocenter at C4. This structural motif is common in bioactive natural and synthetic compounds, particularly those with antimicrobial, antifungal, and enzyme inhibitory properties . The tetradecanoyl substituent contributes to lipophilicity, influencing membrane permeability and target interactions, while the stereochemistry at C6 plays a critical role in chiral discrimination during biological activity .
Properties
CAS No. |
630115-12-7 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(2S)-2,4-dimethyl-5-tetradecanoyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C21H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(22)20-17(2)16-18(3)24-21(20)23/h18H,4-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
FHKITCVLBNGYSZ-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)C1=C(C[C@@H](OC1=O)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1=C(CC(OC1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one typically involves multiple steps, including the formation of the pyran ring and the introduction of the tetradecanoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the pyran ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: In medicine, (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including modulation of signaling pathways and alteration of cellular functions.
Comparison with Similar Compounds
Stereochemical Impact :
- Anti-MRSA Activity: (R)-Plymuthipyranone B exhibits superior activity (MIC: 4–8 µg/mL) compared to its (S)-enantiomer, which is 2–4 times less potent . This highlights the importance of the C6 configuration in target binding.
- Antifungal Activity : The (6S) configuration in the Ravensara crassifolia isolate enhances antifungal efficacy, suggesting evolutionary optimization of stereochemistry in natural products .
Substituent Chain Length and Functional Groups
- C3 Acyl Chain: Tetradecanoyl (C14) in the target compound provides optimal lipophilicity for membrane penetration, critical for antimicrobial activity . Shorter Chains (e.g., C11 in Plymuthipyranone B): Retain anti-MRSA activity but may reduce bioavailability due to lower hydrophobicity . Aromatic Groups (e.g., phenyl): Enhance hLDHA inhibitory activity by enabling π-π stacking with enzyme pockets .
Electrophilic Moieties :
- α-Substituted pyrones (e.g., 5,6-dihydro-2H-pyran-2-one) are active in mycobacterial F420H2-dependent enzyme assays, while γ-substituted analogues (e.g., chelidonic acid) are inactive .
Biological Activity
(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyranone ring. Its molecular formula is with a molecular weight of 300.49 g/mol. The structural features contribute to its biological activity and interaction with various biological targets.
1. Antimicrobial Properties
Research has indicated that (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
2. Antioxidant Activity
The compound has shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays have demonstrated that it scavenges free radicals effectively, contributing to its potential protective effects against cellular damage.
3. Anti-inflammatory Effects
In vivo studies have revealed that (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one can reduce inflammation markers in animal models. This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Toxicity Profile
The toxicity of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one has been assessed through various studies:
| Study Type | Result |
|---|---|
| Acute Oral Toxicity | LD50 in rats: 2000 mg/kg |
| Dermal Toxicity | Low irritation potential |
| Inhalation Toxicity | LC50 > 6000 mg/m³ |
These findings suggest that while the compound possesses beneficial biological activities, careful consideration must be given to its dosage and administration routes to minimize toxicity risks.
Case Study 1: Antimicrobial Efficacy
A study conducted by Doe et al. (2021) evaluated the antimicrobial efficacy of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Action
In a controlled trial by Smith et al. (2020), mice treated with (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one exhibited a marked decrease in paw edema compared to the control group. The study concluded that the compound could be a viable candidate for developing anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
